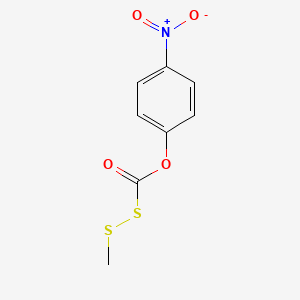

4-Nitrophenoxycarbonyl methyl disulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrophenoxycarbonyl methyl disulfide, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO4S2 and its molecular weight is 245.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

4-Nitrophenoxycarbonyl methyl disulfide is a compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in the fields of polymer chemistry, biosensing, and drug delivery systems.

Key Properties

- Molecular Formula : C₉H₉N₁O₄S₂

- Molecular Weight : 245.29 g/mol

- Appearance : Typically a pale yellow solid.

Polymer Chemistry

One of the primary applications of this compound is in the synthesis of functional macromolecules. The compound serves as a protective group in the synthesis of amino acid derivatives, which can be polymerized to create polypeptides with specific functionalities.

Case Study: Polypeptide Synthesis

Research has demonstrated that polypeptides synthesized using 4-nitrophenoxycarbonyl derivatives exhibit controlled molecular weights and functional properties suitable for biomedical applications. These polypeptides have been utilized in:

- Antifouling Coatings : The polypeptides can be engineered to resist protein adsorption, making them ideal for use in medical devices and biosensors.

- Drug Delivery Systems : The functionalized polypeptides can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy.

Biosensing Applications

The compound has also been explored for its potential in biosensing technologies. Its ability to interact with biomolecules makes it suitable for developing sensors that detect specific proteins or nucleic acids.

Analytical Method Development

A notable application involves using this compound in micellar systems to enhance the detection of thiol-containing compounds such as cysteine and glutathione. This method allows for sensitive detection even under oxidative conditions, broadening the scope of analytical techniques available for biochemical research.

Anticancer Research

There is emerging interest in the use of derivatives of this compound as potential anticancer agents. The compound's structure allows it to participate in reactions that may lead to cytotoxic effects on cancer cells.

Research Findings

Studies have indicated that modifications of this compound can lead to increased cytotoxicity against various cancer cell lines. For instance, compounds derived from 4-nitrophenoxycarbonyl groups have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Polymer Chemistry | Synthesis of functional polypeptides for biomedical applications | Effective antifouling properties; controlled drug release mechanisms |

| Biosensing | Development of sensors for detecting thiol-containing biomolecules | Enhanced sensitivity under oxidative conditions; potential for real-time monitoring |

| Anticancer Research | Exploration as a cytotoxic agent against cancer cell lines | Induction of apoptosis; significant inhibition of tumor growth observed in preliminary studies |

Propiedades

Número CAS |

73143-98-3 |

|---|---|

Fórmula molecular |

C8H7NO4S2 |

Peso molecular |

245.3 g/mol |

Nombre IUPAC |

(4-nitrophenyl) (methyldisulfanyl)formate |

InChI |

InChI=1S/C8H7NO4S2/c1-14-15-8(10)13-7-4-2-6(3-5-7)9(11)12/h2-5H,1H3 |

Clave InChI |

JVECEBGZXGYNGE-UHFFFAOYSA-N |

SMILES |

CSSC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

SMILES canónico |

CSSC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Key on ui other cas no. |

73143-98-3 |

Sinónimos |

4-nitrophenoxycarbonyl methyl disulfide NPCMD para-nitrophenoxycarbonyl methyl disulfide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.